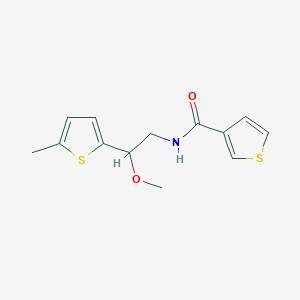
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)cyclohex-3-enecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)cyclohex-3-enecarboxamide is a compound that combines a cyclohexene carboxamide framework with a pyridinone substructure. This unique combination results in a molecule with varied functional properties that can be explored for different applications in fields ranging from chemistry and biology to medicine and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: To synthesize N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)cyclohex-3-enecarboxamide, one typically starts with the preparation of 2-oxopyridin-1(2H)-yl derivatives, followed by their attachment to a 2-hydroxypropyl group. The final coupling with cyclohex-3-enecarboxamide involves careful control of reaction conditions to ensure high yield and purity. This usually involves steps like:
Oxidation: of starting materials.
Substitution reactions: to introduce functional groups.
Hydrogenation: to stabilize the cyclohexene ring.
Industrial Production Methods: Industrial synthesis often scales up using catalytic processes to maximize yield and efficiency. This might include:
Catalysts: such as palladium for hydrogenation reactions.
Optimization: of temperature and pressure conditions to favor desired product formation.
Purification: techniques such as recrystallization to achieve high-purity final products.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:
Oxidation: : Formation of more oxidized derivatives.
Reduction: : Simplification of the compound by reducing certain functional groups.
Substitution: : Introduction of new functional groups via nucleophilic or electrophilic substitution.
Common Reagents and Conditions: Typical reagents include:
Oxidizing agents: like potassium permanganate.
Reducing agents: like lithium aluminum hydride.
Acids or bases: to facilitate substitution reactions.
Major products formed depend on the reaction conditions but often include more functionalized derivatives that retain the core structure of the original compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its versatile functional groups allow for a wide range of chemical transformations.
Biology and Medicine: In biology and medicine, derivatives of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)cyclohex-3-enecarboxamide are studied for their potential as enzyme inhibitors or modulators. This makes them candidates for drug development in treating diseases that involve enzyme dysregulation.
Industry: In industrial applications, it is used in the manufacture of advanced materials and coatings due to its stability and reactive nature.
Mécanisme D'action
The compound's effects are often mediated through its ability to interact with specific molecular targets. For instance, it might bind to enzyme active sites, altering their activity by:
Inhibiting enzymatic action: .
Modulating metabolic pathways: involved in disease processes.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structures, N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)cyclohex-3-enecarboxamide stands out due to its unique combination of hydroxyl, pyridinone, and cyclohexene carboxamide functionalities.
Similar Compounds:N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)cyclohex-2-enecarboxamide
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)ethyl)cyclohex-3-enecarboxamide
This compound's distinct functional groups give it unique properties that make it particularly versatile and useful across different scientific and industrial contexts.
Propriétés
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-13(11-17-9-5-4-8-14(17)19)10-16-15(20)12-6-2-1-3-7-12/h1-2,4-5,8-9,12-13,18H,3,6-7,10-11H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJOJZKXUNHTHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC(CN2C=CC=CC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2997400.png)
![(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2997402.png)

![2-[4-[6-(Dimethylamino)pyridazin-3-yl]piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2997405.png)
![8-cyclohexyl-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2997406.png)








![1-(thiophen-2-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2997423.png)
